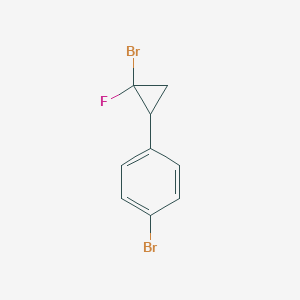

1-Bromo-4-(2-bromo-2-fluorocyclopropyl)benzene

Description

Properties

IUPAC Name |

1-bromo-4-(2-bromo-2-fluorocyclopropyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2F/c10-7-3-1-6(2-4-7)8-5-9(8,11)12/h1-4,8H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGLKGLJMRIVCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)Br)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(2-bromo-2-fluorocyclopropyl)benzene typically involves the cyclopropanation of a suitable precursor, followed by halogenation. One common method includes the reaction of 1-bromo-4-fluorobenzene with a cyclopropyl bromide derivative under specific conditions to introduce the cyclopropyl group. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2-bromo-2-fluorocyclopropyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromo groups can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-4-(2-bromo-2-fluorocyclopropyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, which can be further studied for their potential therapeutic effects.

Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-4-(2-bromo-2-fluorocyclopropyl)benzene exerts its effects depends on the specific application and the molecular targets involved. In general, the compound can interact with various molecular targets through its reactive bromo and fluoro groups, facilitating the formation of new chemical bonds and the modification of existing structures. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions, among others.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent at the para position significantly influences boiling points, melting points, and reactivity. A comparison of key derivatives is provided below:

Key Observations:

- Electron-Withdrawing Groups (EWGs): Trifluoromethoxy (OCF₃) and difluoromethoxy (OCHF₂) substituents enhance reactivity in lithiation and coupling reactions due to their strong electron-withdrawing effects .

- Steric Effects: Bulky substituents like trans-4-n-pentylcyclohexyl increase melting points (47.9°C) and are favored in liquid crystal synthesis for their rigid, ordered structures .

- Halogen Diversity: The presence of fluorine in 1-bromo-4-fluorobenzene reduces steric hindrance compared to cyclopropyl derivatives, enabling broader applicability in arylations .

Reactivity in Cross-Coupling Reactions

- 1-Bromo-4-(difluoromethoxy)benzene demonstrated excellent reactivity in Pd-catalyzed arylations with heteroarenes (e.g., imidazoles, thiazoles), achieving yields up to 93% .

- Cyclopropane-Containing Derivatives: The strained cyclopropane ring in the target compound may introduce unique regioselectivity or instability under harsh conditions, contrasting with stable cyclohexyl or alkyl substituents .

Biological Activity

1-Bromo-4-(2-bromo-2-fluorocyclopropyl)benzene is an organic compound classified as an aryl halide, notable for its unique structural features, including a bromine atom at the para position of a benzene ring and a cyclopropyl group substituted with both bromine and fluorine. This compound has garnered attention in medicinal chemistry and material science due to its potential biological activities.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems, which is critical for understanding its pharmacological potential.

Biological Activity Overview

Preliminary studies indicate that halogenated compounds like this compound may interact with proteins, enzymes, and nucleic acids. These interactions can lead to significant alterations in biological pathways, making it essential to investigate their mechanisms of action and toxicity profiles.

Interaction Studies

Research suggests that compounds with halogen substitutions can exhibit unique binding affinities to various biological targets. For instance, studies have shown that the introduction of fluorine and bromine atoms can enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved pharmacokinetic properties.

Case Studies and Research Findings

1. Interaction with Hypoxia-Inducible Factor (HIF-1α)

Recent investigations have focused on the role of HIF-1α in cellular adaptation to hypoxia. Compounds similar to this compound have been designed as inhibitors of the von Hippel–Lindau (VHL) E3 ubiquitin ligase, which regulates HIF-1α levels. These inhibitors demonstrated dissociation constants (Kd) lower than 40 nM, indicating strong binding affinity and potential therapeutic applications in cancer treatment .

2. Synthesis and Biological Evaluation

A series of fluorinated cyclopropane derivatives were synthesized based on the structural framework of this compound. These derivatives were evaluated for their agonistic activity on serotonin receptors (5-HT2C), revealing promising results that suggest potential use in psychiatric disorders .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 1-Bromo-4-fluorobenzene | Bromine and fluorine on a benzene ring | Used as an intermediate in drug synthesis |

| 1-Bromo-3-(1-fluorocyclopropyl)benzene | Cyclopropyl group with fluorine | Exhibits different reactivity patterns |

| 4-Bromophenol | Contains a hydroxyl group along with bromine | Exhibits different biological activities |

| 1-Bromo-3,5-bis(trifluoromethyl)benzene | Multiple trifluoromethyl groups | Known for applications in organometallic chemistry |

| 1-Bromo-3-fluorobenzene | Fluorine substitution on a brominated benzene | Studies on photodissociation dynamics |

This table highlights the unique features of this compound, particularly its specific halogenation pattern that may influence its reactivity and biological interactions.

Q & A

What are the optimal synthetic routes for 1-Bromo-4-(2-bromo-2-fluorocyclopropyl)benzene, and how do reaction conditions influence yield?

Basic Research Question

The compound is typically synthesized via halogenation and cyclopropanation. A common approach involves:

- Step 1 : Bromination of a fluorobenzene precursor using reagents like N-bromosuccinimide (NBS) under radical initiation .

- Step 2 : Cyclopropanation via [2+1] cycloaddition using dibromocarbene precursors (e.g., CHBr₃/Base) .

Yield optimization requires precise control of temperature (e.g., −78°C for carbene stability) and stoichiometry. For example, excess dibromocarbene can lead to side reactions, while insufficient amounts reduce cyclopropane ring formation .

How can conflicting NMR data for this compound be resolved across studies?

Advanced Research Question

Discrepancies in NMR spectra (e.g., splitting patterns or chemical shifts) often arise from:

- Solvent effects : Polar solvents like CDCl₃ vs. DMSO-d₆ alter electron distribution, affecting fluorine coupling constants .

- Dynamic stereochemistry : The fluorocyclopropyl group may exhibit ring puckering, leading to variable H and F NMR signals. Variable Temperature (VT) NMR is recommended to assess conformational stability .

- Impurity interference : Trace brominated byproducts (e.g., 1-Bromo-4-fluorobenzene) can overlap signals. Purification via column chromatography (silica gel, hexane/EtOAc) and GC-MS validation are critical .

What strategies ensure the compound’s stability during long-term storage?

Basic Research Question

Stability is compromised by:

- Light sensitivity : The bromine-fluorine bond undergoes photolytic cleavage. Store in amber glass vials at −20°C under inert gas (N₂/Ar) .

- Moisture : Hydrolysis of the cyclopropane ring occurs in humid conditions. Use molecular sieves (3Å) in storage containers .

- Thermal degradation : DSC analysis shows decomposition above 150°C. Avoid prolonged exposure to room temperature during handling .

What advanced techniques validate the electronic effects of the fluorocyclopropyl substituent?

Advanced Research Question

The electron-withdrawing fluorine and bromine atoms influence reactivity:

- DFT calculations : Compare HOMO/LUMO energies to predict sites for electrophilic substitution .

- X-ray crystallography : Resolve bond angles and lengths to assess ring strain and conjugation with the benzene ring .

- Cyclic voltammetry : Measure redox potentials to quantify electron-withdrawing effects .

How can contradictory reactivity data in cross-coupling reactions be addressed?

Advanced Research Question

Discrepancies in Suzuki-Miyaura or Buchwald-Hartwig coupling yields may stem from:

- Catalyst selection : Pd(PPh₃)₄ vs. XPhos-Pd-G3—the latter improves steric access to the bromine site .

- Fluorine’s ortho effect : The 2-fluoro group directs coupling to specific positions. Use regioselectivity maps from computational models (e.g., DFT) .

- Side reactions : Competing debromination occurs with strong bases. Optimize pH using mild bases like K₂CO₃ .

What safety protocols mitigate risks during large-scale synthesis?

Basic Research Question

Critical precautions include:

- Ventilation : Use fume hoods rated for halogenated volatiles (H400/H401 environmental hazard codes) .

- PPE : Chemical-resistant gloves (e.g., nitrile) and face shields to prevent skin/eye contact (H300/H301 health codes) .

- Waste disposal : Neutralize brominated byproducts with NaHCO₃ before aqueous disposal .

How does the compound serve as an intermediate in pharmaceutical development?

Advanced Research Question

Its applications include:

- Anticancer agents : The fluorocyclopropyl moiety enhances metabolic stability in kinase inhibitors .

- Antiviral prodrugs : Bromine acts as a leaving group for nucleophilic substitution in protease inhibitors .

- PET tracers : F-labeled derivatives are synthesized via isotopic exchange, leveraging the existing fluorine atom .

What analytical methods quantify trace impurities in the compound?

Basic Research Question

Impurity profiling requires:

- HPLC-MS : Detect halogenated dimers (e.g., dibenzofurans) with a C18 column and 0.1% formic acid mobile phase .

- ICP-OES : Quantify residual heavy metals (e.g., Pd from catalysis) below 10 ppm .

- TGA : Monitor thermal decomposition profiles to identify volatile impurities .

Why do computational models sometimes fail to predict its reactivity accurately?

Advanced Research Question

Limitations arise from:

- Ring strain approximations : Standard DFT methods underestimate cyclopropane torsional energy. Use high-level methods (e.g., CCSD(T)) for accurate strain calculations .

- Solvent model oversights : Implicit solvent models neglect specific halogen-solvent interactions. Apply explicit solvent MD simulations .

- Dynamic effects : Neglect of non-equilibrium intermediates in cross-coupling pathways. Use kinetic modeling (e.g., Eyring equations) .

How can enantioselective synthesis of chiral derivatives be achieved?

Advanced Research Question

Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.